REACTION_SMILES
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[C:1]1(=[O:23])[c:2]2[c:3]([cH:19][cH:20][cH:21][cH:22]2)[C:4](=[O:18])[N:5]1[CH:6]=[CH:7][c:8]1[c:9](=[O:17])[nH:10][c:11]([CH3:16])[c:12]([CH2:14][CH3:15])[cH:13]1.[C:31].[CH3:24][OH:25].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[Pd:32]>>[C:1]1(=[O:23])[c:2]2[c:3]([cH:19][cH:20][cH:21][cH:22]2)[C:4](=[O:18])[N:5]1[CH2:6][CH2:7][c:8]1[c:9](=[O:17])[nH:10][c:11]([CH3:16])[c:12]([CH2:14][CH3:15])[cH:13]1
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Name
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CCc1cc(C=CN2C(=O)c3ccccc3C2=O)c(=O)[nH]c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(C=CN2C(=O)c3ccccc3C2=O)c(=O)[nH]c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CCc1cc(CCN2C(=O)c3ccccc3C2=O)c(=O)[nH]c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |